molecular formula C20H21N3O5S B1215011 ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE

ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE

Cat. No.: B1215011
M. Wt: 415.5 g/mol
InChI Key: SCNANPLSNGDYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE is a complex organic compound that belongs to the class of α-amino acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include sulfonylation, esterification, and amination reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, or receptor binding. The exact mechanism can vary depending on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[2-Methyl-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]sulfonylamino]acetic acid
  • 2-[[2-Methyl-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]sulfonylamino]propionic acid

Uniqueness

The uniqueness of ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

ethyl 2-[[2-methyl-5-(3-methyl-4-oxophthalazin-1-yl)phenyl]sulfonylamino]acetate

InChI

InChI=1S/C20H21N3O5S/c1-4-28-18(24)12-21-29(26,27)17-11-14(10-9-13(17)2)19-15-7-5-6-8-16(15)20(25)23(3)22-19/h5-11,21H,4,12H2,1-3H3

InChI Key

SCNANPLSNGDYJM-UHFFFAOYSA-N

SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)C)C

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN(C(=O)C3=CC=CC=C32)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE
Reactant of Route 3
ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-[2-METHYL-5-(3-METHYL-4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)BENZENESULFONAMIDO]ACETATE

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